![molecular formula C24H24FN3O2 B3013931 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide CAS No. 478079-63-9](/img/structure/B3013931.png)
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide, also known as FPBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPBM is a small molecule that belongs to the class of benzamides and has been shown to exhibit various biological activities.
Scientific Research Applications
Antibacterial Activity
The compound has been explored for its potential in combating bacterial infections. Research indicates that derivatives of this compound can exhibit significant antibacterial properties . For instance, certain N-substituted benzoxazole derivatives have shown effectiveness against Staphylococcus aureus, a common cause of skin infections and respiratory diseases .
Antifungal Applications
Fungicidal activities are another area of interest. While specific data on “N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide” is limited, related compounds have been studied for their effectiveness against various phytopathogenic fungi, suggesting potential agricultural applications .
Anticancer Research
Compounds with similar structures have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. This suggests that “N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide” could be a candidate for further research in developing anticancer agents .
Acetylcholinesterase Inhibition
This compound has been associated with the inhibition of acetylcholinesterase (AChE), an enzyme involved in breaking down acetylcholine in the brain. Inhibitors of AChE are sought after for the treatment of Alzheimer’s disease, making this an important area of neurological research .
Antimicrobial Resistance
The ongoing battle against antimicrobial resistance has led to the exploration of new compounds that can act against resistant bacterial strains. The compound could be part of this effort, as it belongs to a class of chemicals that have shown promise in this field .
Enzyme Inhibition for Neurodegenerative Diseases
Beyond Alzheimer’s, the inhibition of enzymes like AChE can be relevant for other neurodegenerative diseases. The compound’s potential role in this domain could extend to conditions such as Parkinson’s disease and dementia .
Mechanism of Action
Target of Action
Similar compounds, such as n-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have been synthesized as targets for new antiepileptic drugs .
Mode of Action
A related compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, has been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the breakdown of acetylcholine in the brain . This suggests that N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide may also interact with AChE or similar targets.
Biochemical Pathways
Given the potential interaction with ache mentioned above, it’s plausible that this compound could influence cholinergic signaling pathways in the brain .
Result of Action
The related compound mentioned earlier was found to have moderate inhibitory activity against ache . This could potentially lead to increased levels of acetylcholine in the brain, which might have effects on cognition and other neurological functions.
properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c1-30-21-10-7-18(8-11-21)24(29)26-19-9-12-23(22(25)17-19)28-15-13-27(14-16-28)20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWACKHTXWIVNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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